molecular formula C10H8Br2O2 B13271008 2,6-Dibromo-4-cyclopropanecarbonylphenol

2,6-Dibromo-4-cyclopropanecarbonylphenol

Cat. No.: B13271008
M. Wt: 319.98 g/mol
InChI Key: DOTPDBFTQBDBRL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H8Br2O2 It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions, a cyclopropane carbonyl group at the 4 position, and a hydroxyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyclopropanecarbonylphenol typically involves the bromination of a suitable phenol precursor. One common method involves the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the phenol precursor is reacted with bromine in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to obtain the pure compound. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyclopropanecarbonylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated phenol.

    Substitution: Phenol derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

2,6-Dibromo-4-cyclopropanecarbonylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms, which are known to enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and the cyclopropane carbonyl group play a crucial role in modulating the compound’s activity. The exact pathways and targets may vary depending on the specific application, but generally, the compound can inhibit or activate certain biochemical processes, leading to its desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane carbonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8Br2O2

Molecular Weight

319.98 g/mol

IUPAC Name

cyclopropyl-(3,5-dibromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C10H8Br2O2/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,14H,1-2H2

InChI Key

DOTPDBFTQBDBRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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